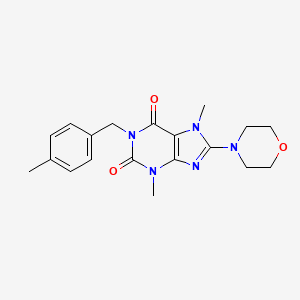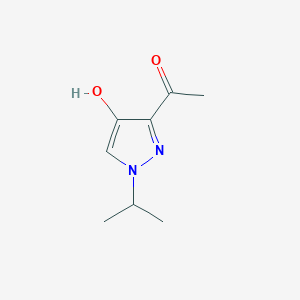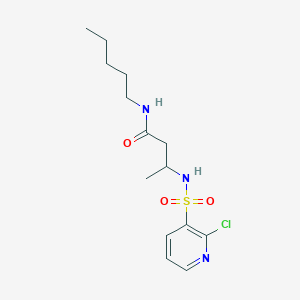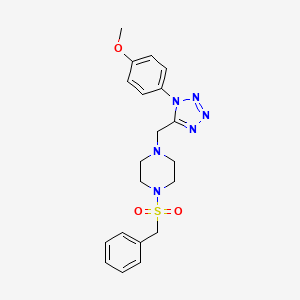
(4-Chloro-3,5-diméthylphényl) 4,5-dichloro-2-méthylbenzènesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of sulfonates This compound is characterized by the presence of multiple chlorine and methyl groups attached to a benzene ring, making it a highly substituted aromatic compound
Applications De Recherche Scientifique
(4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and to control the rate of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial production methods also emphasize safety measures to handle the toxic and corrosive nature of the reactants involved .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The methyl groups attached to the benzene ring can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms, resulting in the formation of less substituted derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents, such as water or ethanol, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media to achieve oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted phenols, carboxylic acids, aldehydes, and amines, depending on the type of reaction and the reagents used .
Mécanisme D'action
The mechanism of action of (4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The presence of multiple chlorine atoms enhances its ability to penetrate and disrupt the lipid bilayer of microbial cells. Additionally, the compound may interfere with essential enzymatic processes within the cell, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties and used in disinfectants.
4,5-Dichloro-2-methylbenzenesulfonyl chloride: Used as a reagent in organic synthesis.
2,4-Dichloro-3,5-dimethylphenol: Another chlorinated phenol with similar antimicrobial properties.
Uniqueness
(4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate is unique due to its highly substituted aromatic structure, which imparts distinct chemical and physical propertiesThe compound’s ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent make it a valuable compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3O3S/c1-8-6-12(16)13(17)7-14(8)22(19,20)21-11-4-9(2)15(18)10(3)5-11/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWPMMUYXHFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
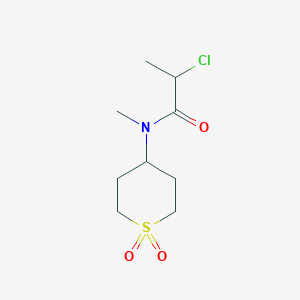
![N-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360055.png)
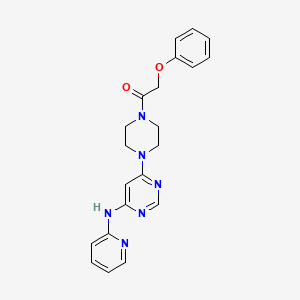
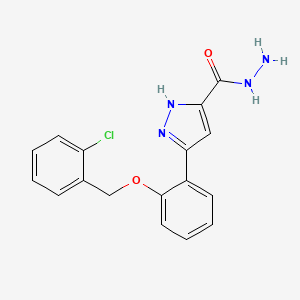
![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)
